PhAc-D-Tyr(Et)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PhAc-D-Tyr(Et)-OH, also known as phenylacetyl-D-tyrosine ethyl ester, is a synthetic peptide derivative. This compound is characterized by the presence of a phenylacetyl group attached to the N-terminal of D-tyrosine, which is further bonded to an ethyl group. It is commonly used in various scientific research fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PhAc-D-Tyr(Et)-OH typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of D-tyrosine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) and methyl ester, respectively.
Phenylacetylation: The protected D-tyrosine is then reacted with phenylacetic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the phenylacetyl-D-tyrosine intermediate.
Esterification: The intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst like sulfuric acid to form phenylacetyl-D-tyrosine ethyl ester.
Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to carry out the synthesis in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, potency, and safety for use in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
PhAc-D-Tyr(Et)-OH undergoes various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylacetyl-D-tyrosine alcohol.
Substitution: Various substituted phenylacetyl-D-tyrosine derivatives.
Scientific Research Applications
PhAc-D-Tyr(Et)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling pathways and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Mechanism of Action
PhAc-D-Tyr(Et)-OH exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific receptors and enzymes involved in cellular signaling.
Pathways: It modulates pathways related to cell growth, differentiation, and apoptosis, thereby influencing various biological processes.
Comparison with Similar Compounds
PhAc-D-Tyr(Et)-OH can be compared with other similar compounds such as:
Phenylacetyl-D-tyrosine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Phenylacetyl-L-tyrosine ethyl ester: Similar structure but with L-tyrosine instead of D-tyrosine.
Phenylacetyl-D-tyrosine: Lacks the ester group, making it less lipophilic.
Uniqueness
This compound is unique due to its specific combination of phenylacetyl and ethyl ester groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
PhAc-D-Tyr(Et)-OH, or phenylacetyl-D-tyrosine ethyl ester, is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.
Synthesis Methods
The synthesis of this compound involves several key steps:
- Protection of Functional Groups : The amino and carboxyl groups of D-tyrosine are protected using groups such as tert-butyloxycarbonyl (Boc).
- Phenylacetylation : The protected D-tyrosine is reacted with phenylacetic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
- Esterification : The intermediate undergoes esterification with ethanol using an acid catalyst.
- Deprotection : Finally, the protecting groups are removed to yield this compound .
Chemical Reactions
This compound can undergo various reactions:
- Oxidation to form phenylacetic acid derivatives.
- Reduction to produce the corresponding alcohol.
- Substitution where the ethyl ester group can be replaced with other functional groups .
Biological Mechanisms
This compound interacts with specific molecular targets within cells, influencing various biological pathways:
- Molecular Targets : It modulates receptors and enzymes involved in cellular signaling .
- Pathways Affected : The compound is implicated in pathways related to cell growth, differentiation, and apoptosis, which are critical for maintaining cellular homeostasis .
Therapeutic Applications
This compound has been investigated for its potential therapeutic effects across several domains:
- Cancer Research : Studies have indicated that compounds similar to this compound can inhibit tumor growth by targeting specific signaling pathways .
- Neurological Disorders : Its role in modulating neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety .
- Enzyme Inhibition : As a tyrosinase inhibitor, it shows promise in cosmetic applications for skin depigmentation .
Case Study 1: Inhibition of Tyrosinase Activity
A study explored the inhibitory effects of various compounds on tyrosinase activity, revealing that this compound exhibited significant inhibition compared to standard inhibitors. This suggests its potential utility in cosmetic formulations aimed at reducing hyperpigmentation .
Case Study 2: Cancer Cell Growth Inhibition
Research demonstrated that this compound analogs could effectively inhibit the growth of small cell lung carcinoma cells. The study highlighted the compound's ability to downregulate mutant p53 expression, a common oncogenic pathway .
Comparative Analysis
Compound | Biological Activity | Therapeutic Potential |
---|---|---|
This compound | Tyrosinase inhibition | Skin depigmentation |
Phenylacetyl-L-tyrosine ethyl ester | Lower activity than D-enantiomer | Potential anti-cancer properties |
Phenylacetyl-D-tyrosine | Less lipophilic, lower bioavailability | Limited therapeutic applications |
Properties
IUPAC Name |
(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-24-16-10-8-15(9-11-16)12-17(19(22)23)20-18(21)13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,20,21)(H,22,23)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSANZJOBLZNKU-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.